1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17765349
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN3 |
|---|---|
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-5-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 |
| Standard InChI Key | NILLVOYJYLUZIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, reflects its substitution pattern:
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A 4-chlorophenyl group () at position 1 of the pyrazole ring.
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A methyl group () at position 5.
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An amine group () at position 4.
The SMILES notation encodes this arrangement. The chlorophenyl group introduces electron-withdrawing effects, while the methyl group adds steric bulk, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 207.66 g/mol | PubChem , VulcanChem |
| Molecular Formula | PubChem | |
| CAS Number | 97421-40-4 | PubChem |
| XLogP3-AA (Lipophilicity) | 2.7 | Estimated via PubChem |
Spectroscopic Characterization
While experimental data for this specific compound is sparse, pyrazole derivatives are typically characterized using:
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¹H NMR: Methyl protons resonate near δ 2.3–2.5 ppm, while aromatic protons from the chlorophenyl group appear at δ 7.2–7.4 ppm.
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FT-IR: N–H stretches (~3300–3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) are diagnostic.
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Mass Spectrometry: A molecular ion peak at m/z 207.66 confirms the molecular weight.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. A representative pathway involves:
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Formation of 4-chlorophenylhydrazine: Reaction of 4-chlorobenzaldehyde with hydrazine hydrate.
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Cyclization: Treatment with acetylacetone under acidic conditions (e.g., HCl, 60–80°C) to yield the pyrazole core.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Hydrazine formation | NH₂NH₂·H₂O, ethanol, reflux | 85% | Exothermic; requires cooling |
| Cyclization | Acetylacetone, HCl, 70°C | 72% | Regioselective at position 5 |
Microwave-assisted synthesis (60–80°C, 15–30 min) improves regioselectivity and reduces byproducts compared to conventional methods.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and scalability:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
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Catalytic Optimization: Acidic resins (e.g., Amberlyst-15) replace corrosive HCl, improving safety and recyclability.
| Compound | Target Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 1-(4-Fluorophenyl)-5-Me-pyrazol-4-amine | COX-2 Inhibition | 1.2 µM | VulcanChem |
| 1-Phenyl-5-Me-pyrazol-4-amine | Antimicrobial (E. coli) | 16 µg/mL | VulcanChem |
Challenges and Future Directions
Research Gaps
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In Vivo Studies: No pharmacokinetic or toxicity data are available.
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Mechanistic Elucidation: Target identification and binding kinetics remain unexplored.
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